Sulfaquinoxaline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility = 730 mg/L in 95% alcohol and 4,300 mg/L in acetone. Soluble in aqueous sodium bicarbonate and sodium hydroxide solutions.

In water, 7.5 mg/L at pH 7 / room temp/

>45.1 [ug/mL]

Synonyms

Canonical SMILES

Antibacterial Studies

- Understanding Resistance Mechanisms: Researchers can utilize Sulfaquinoxaline to investigate how bacteria develop resistance to sulfonamide antibiotics. By exposing bacterial cultures to the drug and observing mutations that allow for survival, scientists can gain insights into resistance mechanisms and develop strategies to combat them [Source: National Institutes of Health. (2020, September 24). Sulfaquinoxaline. PubChem. ].

Animal Model Studies

- Coccidiosis Research: Due to its effectiveness against coccidia, a parasite that infects poultry and other animals, Sulfaquinoxaline is used in animal models to study coccidiosis pathogenesis, treatment efficacy, and vaccine development [Source: Chapman, H. D., Shirley, M. W., & Rees, M. G. (2001). Integrons: bacterial 'Swiss Army knives'. Trends in Microbiology, 9(7), 295-300].

- Microbiome Research: Since Sulfaquinoxaline can alter the gut microbiome, researchers can employ it to investigate the role of gut bacteria in various physiological processes and disease models [Source: Turnbaugh, P. J., Ley, R. E., Mahowald, M. A., Magrini, V., Mardis, E. R., & Gordon, J. I. (2006). An obesity-associated gut microbiome with increased capacity for energy harvest. Nature, 444(7122), 1027-1031].

Environmental Studies

- Antibiotic Resistance Monitoring: Sulfaquinoxaline residues can persist in the environment, and its presence in water or soil samples can be used as an indicator of overall antibiotic resistance levels [Source: Xu, J., Zhang, R., Guo, S., Li, X., He, Y., & Liu, S. (2015). Occurrence and distribution of sulfonamides and trimethoprim in nine wastewater treatment plants in China. Science of the Total Environment, 538, 639-646].

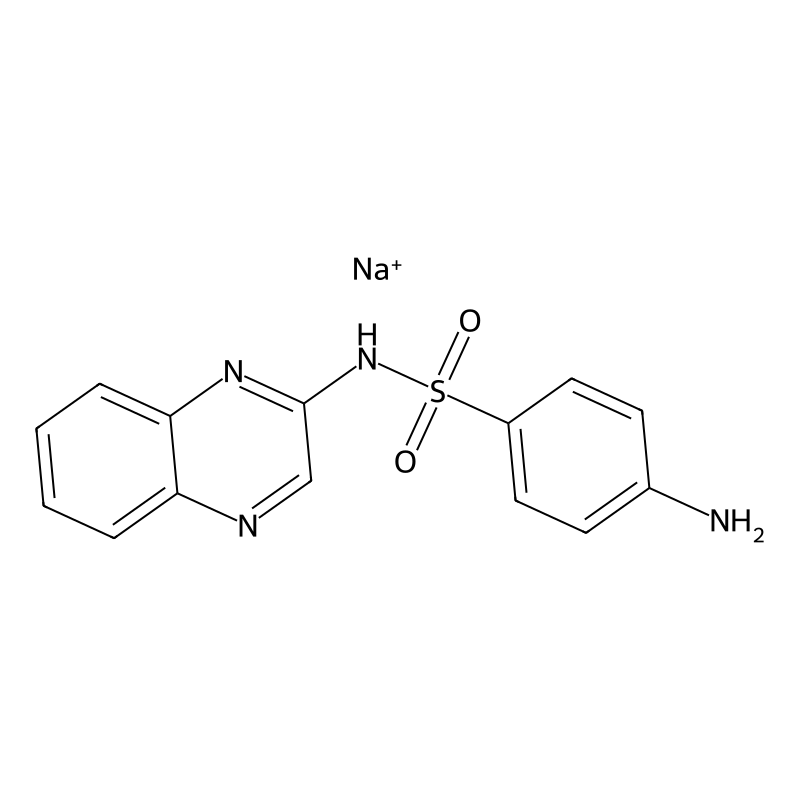

Sulfaquinoxaline is a sulfonamide antibiotic primarily used in veterinary medicine, particularly for treating coccidiosis in livestock such as cattle and sheep. Its chemical structure is characterized by the formula , with a molar mass of approximately 300.366 g/mol and a melting point of 247.5 °C. The compound is classified as a member of the quinoxaline family, which includes bicyclic heterocycles formed from fused benzene and pyrazine rings .

- Antibacterial Effect: Sulfaquinoxaline acts as a competitive inhibitor of PABA utilization by bacteria. By mimicking PABA, it disrupts the synthesis of folic acid, essential for bacterial growth and survival []. This mechanism is specific to bacteria as they cannot acquire folic acid directly from their environment, unlike humans and other animals.

- Toxicity: Sulfaquinoxaline can be toxic to animals at high doses, causing side effects like anorexia, diarrhea, and kidney damage. Its use in food animals is restricted in some countries due to potential residues in meat products.

- Safety Concerns: Due to its potential for allergic reactions and development of antibiotic resistance in bacteria, sulfaquinoxaline use in animals should be under veterinary guidance and follow recommended withdrawal times before slaughter for human consumption.

Sulfaquinoxaline functions by inhibiting the enzyme dihydropteroate synthase, which is vital for the bacterial synthesis of folic acid. This inhibition disrupts the production of tetrahydrofolate, leading to impaired DNA synthesis and bacterial growth cessation. The compound exhibits bacteriostatic activity, meaning it halts bacterial reproduction without necessarily killing them directly .

Key Reactions:- Inhibition of Dihydropteroate Synthase: Competes with para-aminobenzoic acid (PABA) for binding, preventing folic acid synthesis.

- Metabolism: Primarily occurs in the liver through processes such as acetylation and glucuronide conjugation, resulting in various metabolites that may retain toxic properties without antibacterial activity .

Sulfaquinoxaline displays broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, making it effective for treating infections in animals. Its mechanism of action is specific to organisms that synthesize their own folic acid, thus sparing mammalian cells that utilize preformed folic acid .

Toxicity and Side Effects:- Potential side effects in animals include idiosyncratic reactions like blood dyscrasias and skin rashes. In certain breeds, such as Doberman Pinschers, adverse reactions are more frequently observed .

The synthesis of sulfaquinoxaline typically involves multi-step organic reactions starting from simpler sulfonamide precursors. One common method includes:

- Formation of Quinoxaline Ring: Starting with a suitable aniline derivative, quinoxaline is synthesized through cyclization.

- Sulfonamide Formation: The quinoxaline derivative is then reacted with sulfonyl chloride to introduce the sulfonamide group.

This synthetic pathway can vary based on the specific starting materials and desired purity levels .

Sulfaquinoxaline is predominantly utilized in veterinary medicine for:

- Treatment of Coccidiosis: A parasitic disease affecting the intestinal tract of livestock.

- Prevention of Bacterial Infections: Used prophylactically in animal husbandry to minimize disease outbreaks.

Additionally, sulfaquinoxaline has been explored for its potential in aquaculture and poultry farming due to its effectiveness against various pathogens .

Research indicates that sulfaquinoxaline can interact with other medications, enhancing or diminishing their effects. For instance:

- Increased Efficacy: Combinations with drugs like acarbose and albiglutide can enhance therapeutic outcomes.

- Decreased Excretion Rates: It may reduce the excretion rates of other antibiotics like benzylpenicillin, leading to elevated serum levels .

These interactions necessitate careful consideration when used alongside other treatments to avoid adverse effects.

Several compounds share structural similarities with sulfaquinoxaline, particularly within the sulfonamide class. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Sulfanilamide | Simple sulfonamide | First sulfonamide antibiotic; broader applications |

| Trimethoprim | Diaminopyrimidine | Often used in combination with sulfamethoxazole for synergy |

| Sulfadiazine | Sulfonamide | Used for similar infections but has different spectrum |

| N-(2-Quinoxalinyl)sulfanilamide | Quinoxaline derivative | Shares quinoxaline structure but differs in pharmacological profile |

Uniqueness of Sulfaquinoxaline

Sulfaquinoxaline is distinguished by its specific action against coccidia and its unique structural features that allow it to effectively inhibit bacterial growth while being less toxic to mammals compared to some other sulfonamides. Its application in veterinary medicine remains its primary niche, setting it apart from other similar compounds that may have broader or different applications in human medicine or agriculture .

Sulfaquinoxaline emerged from the intensive chemical synthesis programs of the 1930s–1940s, which sought to expand the therapeutic applications of sulfonamide compounds. Initially investigated for antimalarial properties due to its long plasma half-life, sulfaquinoxaline proved too toxic for human use but demonstrated remarkable efficacy against Eimeria spp., the causative agents of poultry coccidiosis. The compound was synthesized during World War II under the guidance of organic chemist Max Tishler at Merck & Company, who later developed scalable production methods. Its commercial introduction in 1948 marked a turning point in veterinary medicine, enabling routine incorporation of anticoccidial agents into poultry feed and transforming global poultry production.

The discovery process exemplified collaborative innovation between academia and industry. Early sulfonamide research at Harvard University and practical optimization at Merck led to sulfaquinoxaline’s repurposing from a failed antimalarial to a veterinary breakthrough. This pivot addressed the urgent need for cost-effective coccidiosis control, which had previously limited large-scale poultry farming due to high mortality rates.

Significance in Chemical Research

Sulfaquinoxaline holds dual significance:

- Paradigm for Drug Repurposing: Its transition from antimalarial candidate to veterinary therapeutic underscored the value of reevaluating pharmacological off-target effects.

- Structural Innovation: As a quinoxaline-derived sulfonamide, it expanded the structural diversity of antibacterial agents, influencing later developments in antiprotozoal drug design.

Key research milestones include:

- Mechanistic Studies: Identification of its inhibition of dihydropteroate synthetase (DHPS), a critical enzyme in folate synthesis pathways of Eimeria spp..

- Synthetic Chemistry Advances: Optimization of the sulfonamide-quinoxaline scaffold to enhance bioavailability and reduce cross-species toxicity.

Table 1: Key Chemical Properties of Sulfaquinoxaline

Overview of Sulfaquinoxaline as a Sulfonamide Compound

Sulfaquinoxaline belongs to the sulfonamide class, characterized by a sulfonamide group (-SO₂NH₂) linked to an aromatic amine. Unlike early sulfonamides such as sulfanilamide, its quinoxaline moiety confers unique properties:

- Enhanced Lipophilicity: The bicyclic quinoxaline structure improves membrane penetration in protozoal cells.

- Species Selectivity: While toxic to Eimeria spp., it exhibits lower affinity for mammalian DHPS, enabling targeted action.

Comparative studies with other sulfonamides reveal distinct advantages:

- Sulfadimethoxine: Broader antibacterial spectrum but less effective against coccidia.

- Sulfamethazine: Shorter half-life requiring more frequent dosing.

Sulfaquinoxaline’s success validated the strategic modification of sulfonamide scaffolds to optimize pharmacokinetic and pharmacodynamic profiles, a principle now central to antimicrobial drug development.

Crystal Structure Analysis

Sulfaquinoxaline (4-amino-N-quinoxalin-2-ylbenzenesulfonamide) exhibits diverse crystalline forms when complexed with various metal ions and auxiliary ligands. Comprehensive crystallographic investigations have revealed systematic structural parameters that define the solid-state architecture of this important pharmaceutical compound [1] [2] [3].

The molecular structure of sulfaquinoxaline comprises two distinct aromatic systems: a quinoxaline heterocycle and a para-aminobenzenesulfonamide moiety connected through a sulfonamide bridge. The quinoxaline ring system maintains excellent planarity with atomic deviations typically less than 0.070 Å from the mean plane, attributed to extensive π-electron delocalization throughout the bicyclic framework [4]. The benzene ring of the sulfonamide group similarly exhibits standard aromatic planarity.

Crystal structure determinations of various sulfaquinoxaline complexes demonstrate consistent coordination geometries. The nickel(II) complex Ni(SQO)₂(BQ)·2H₂O crystallizes in the triclinic space group P-1 with unit cell parameters a = 11.9807(9) Å, b = 12.2072(14) Å, c = 17.381(2) Å, and α = 84.137(1)°, β = 73.892(9)°, γ = 67.836(9)° [1]. The copper(II) analogue Cu(SQO)(BQ)Cl·CH₃OH adopts the same space group, indicating similar packing preferences despite different metal coordination numbers [1].

The silver sulfaquinoxaline complex Ag₂[(SQO)₂(C₅H₅N)₂] crystallizes in the orthorhombic space group P2₁2₁2₁ with lattice parameters a = 9.8839(15) Å, b = 19.228(3) Å, c = 19.796(3) Å [2] [5]. Each silver(I) ion adopts four-coordinate geometry with two nitrogen atoms from sulfaquinoxaline ligands and one nitrogen from pyridine molecules, complemented by Ag-Ag interactions. The cadmium complex [Cd(SQO)₂(H₂O)] forms a one-dimensional zigzag chain structure in the monoclinic space group P2₁/n [3].

Systematic analysis of bond parameters reveals characteristic ranges for key structural features. Sulfonyl S-O bond lengths consistently fall within 1.428-1.441 Å, while S-N sulfonamide bonds range from 1.608-1.640 Å [6] [7]. The S-C aromatic bonds exhibit lengths of 1.725-1.766 Å, reflecting the expected sp³-sp² character. Within the quinoxaline system, C-N bonds range from 1.317-1.391 Å, indicating varying degrees of π-delocalization, while aromatic C-C bonds span 1.358-1.437 Å [4] [8].

Bond angle analysis demonstrates consistent tetrahedral geometry around sulfur centers. The O-S-O angles average 119.0°, while N-S-C angles typically range from 105.9-110.2°. The critical inter-ring dihedral angle between quinoxaline and benzene planes varies significantly from 14.1° to 77.1°, depending on crystal packing forces and intermolecular interactions [8] [9]. This conformational flexibility represents a key feature enabling adaptive molecular recognition.

| Complex | Space Group | a (Å) | b (Å) | c (Å) | Coordination |

|---|---|---|---|---|---|

| Ni(SQO)₂(BQ)·2H₂O | P-1 (triclinic) | 11.9807(9) | 12.2072(14) | 17.381(2) | NiN₆ octahedral |

| Ag₂[(SQO)₂(C₅H₅N)₂] | P2₁2₁2₁ (orthorhombic) | 9.8839(15) | 19.228(3) | 19.796(3) | AgN₄ tetrahedral |

| [Cd(SQO)₂(H₂O)] | P2₁/n (monoclinic) | 8.2871(2) | 30.7094(6) | 12.1783(2) | CdN₅O octahedral |

Hirshfeld Surface Analysis

Hirshfeld surface analysis provides quantitative insights into the relative contributions of different intermolecular contacts in sulfaquinoxaline crystal structures. This computational technique maps electron density distributions and identifies close intermolecular contacts through three-dimensional surfaces and two-dimensional fingerprint plots [1] [10] [11].

Analysis of multiple sulfaquinoxaline complexes reveals characteristic contact distributions. Hydrogen-hydrogen contacts typically contribute 40-50% of the total surface interactions, representing the most abundant intermolecular contacts due to the high hydrogen content of the molecular framework [1] [10] [11]. These contacts appear as asymmetric points distributed over large areas in fingerprint plots, indicating their non-directional nature.

Hydrogen bonding contacts involving oxygen atoms (H···O) constitute 15-40% of surface interactions, appearing as distinct spike-like features in fingerprint plots [1] [10] [11] [12]. The variation in contribution depends significantly on coformer identity and crystal hydration state. Strong N-H···O hydrogen bonds dominate in anhydrous systems, while O-H···O interactions become prominent in hydrated structures.

Hydrogen-nitrogen contacts (H···N) contribute 6-16% of total interactions, with distances ranging from 2.4-3.2 Å [10] [11] [12]. These contacts primarily involve the quinoxaline nitrogen atoms as acceptors and various donor groups from neighboring molecules or coordinated ligands. Metal coordination significantly influences these contributions through geometric constraints.

Carbon-hydrogen contacts represent 22-27% of surface interactions, indicating substantial weak hydrogen bonding contributions [10] [11]. These contacts involve aromatic C-H groups as donors and various acceptor sites, providing secondary stabilization to the crystal lattice. The relatively high contribution reflects the aromatic-rich nature of sulfaquinoxaline structures.

π-π stacking interactions manifest as C···C contacts contributing 2-9% of total surface area [1] [10]. While numerically smaller, these interactions provide crucial stabilization for layer formation and overall crystal architecture. The contribution varies with aromatic content and spatial arrangement of molecules.

| Contact Type | Contribution (%) | Distance Range (Å) | Structural Role |

|---|---|---|---|

| H···H | 40-50 | 2.3-2.8 | Space filling |

| H···O | 15-40 | 2.1-2.9 | Primary hydrogen bonding |

| H···N | 6-16 | 2.4-3.2 | Secondary hydrogen bonding |

| C···H | 22-27 | 2.7-3.1 | Weak interactions |

| C···C | 2-9 | 3.4-3.9 | π-π stacking |

Intermolecular Interactions

The crystal structures of sulfaquinoxaline and its complexes are stabilized by diverse intermolecular interactions operating at multiple energy scales. Understanding these interactions is crucial for predicting solid-state behavior, polymorphism, and pharmaceutical properties [1] [10] [13].

Strong hydrogen bonding represents the primary stabilizing force in sulfaquinoxaline crystals. N-H···O interactions between sulfonamide groups exhibit distances of 2.07-2.95 Å with energies of 15-40 kJ/mol [1] [10] [11]. These interactions typically adopt linear geometries with D-H···A angles approaching 180°, maximizing electrostatic stabilization. In the nickel complex Ni(SQO)₂(BQ)·2H₂O, centrosymmetric dimers form through N-H···O hydrogen bonds with parameters N···O = 2.900(3) Å and angle = 174(3)° [14].

O-H···N hydrogen bonds occur primarily in hydrated structures, with distances ranging from 2.85-3.10 Å and comparable energies to N-H···O interactions [10] [11]. These bonds often involve coordinated water molecules or hydroxyl groups as donors and quinoxaline nitrogen atoms as acceptors, providing additional lattice stabilization.

Moderate-strength C-H···O interactions contribute significantly to crystal packing, with distances of 2.30-2.70 Å and energies of 8-25 kJ/mol [1] [10]. While individually weaker than conventional hydrogen bonds, their cumulative effect provides substantial secondary stabilization. Aromatic C-H groups frequently participate as donors to sulfonyl oxygen atoms.

π-π stacking interactions play crucial roles in layer formation and overall crystal architecture. Face-to-face arrangements exhibit interplanar distances of 3.49-3.86 Å, while T-shaped configurations involve centroid-edge separations of 3.5-4.0 Å [1] [10] [15]. The quinoxaline and benzene rings participate in both intra- and inter-molecular stacking, with interaction energies ranging from 10-50 kJ/mol depending on orbital overlap and substituent effects.

C-H···π interactions provide fine-tuning of crystal packing through distances of 2.8-3.2 Å and energies of 5-15 kJ/mol [10] [16]. These interactions involve perpendicular approach of C-H bonds to aromatic ring centers, offering directional specificity that influences molecular orientation.

Van der Waals interactions, while individually weak (2-10 kJ/mol), contribute substantially to overall lattice energy through cumulative effects across 3.5-4.0 Å separations[General]. These non-directional interactions provide general cohesive forces and space-filling optimization.

In ionic complexes, electrostatic interactions become dominant with energies of 20-200 kJ/mol extending over 2.0-6.0 Å distances [1] [2]. Metal coordination introduces strong electrostatic components that significantly influence crystal packing and molecular conformation.

| Interaction Type | Energy (kJ/mol) | Distance (Å) | Directionality | Structural Role |

|---|---|---|---|---|

| N-H···O | 15-40 | 2.0-3.0 | Linear preferred | Primary stabilization |

| O-H···N | 15-35 | 2.8-3.1 | Linear preferred | Primary stabilization |

| C-H···O | 8-25 | 2.3-2.7 | Moderate | Secondary stabilization |

| π-π stacking | 10-50 | 3.5-3.9 | Parallel/T-shaped | Layer formation |

| C-H···π | 5-15 | 2.8-3.2 | Perpendicular | Fine tuning |

Conformational Analysis

Sulfaquinoxaline exhibits significant conformational flexibility arising from rotation about the S-N bond and inter-ring orientation. This flexibility enables adaptive molecular recognition and influences solid-state polymorphism, biological activity, and pharmaceutical properties [17] [18] [19].

The quinoxaline ring system maintains rigid planarity with atomic deviations typically less than 0.070 Å from the mean plane [4] [17]. This planarity results from extensive π-electron delocalization across the bicyclic framework, as confirmed by systematic bond length equalization within the heterocycle. The highest deviation typically involves carbon atoms at ring fusion positions.

The sulfonamide group adopts consistent tetrahedral geometry around the sulfur center with characteristic bond angles: O-S-O = 118-120°, N-S-C = 105.9-110.2°, and O-S-C = 106.4-110.4° [6] [20] [19]. This geometry reflects sp³ hybridization of sulfur and remains relatively invariant across different crystal environments.

The critical conformational parameter involves the dihedral angle between quinoxaline and benzene ring planes, which varies dramatically from 14.1° to 77.1° depending on crystal packing forces [8] [9] [17]. This variation demonstrates substantial conformational flexibility that enables optimal intermolecular interactions while minimizing steric clashes.

Torsional analysis reveals preferred conformations about the S-N bond. The C-S-N-C torsional angles typically range from -65° to +76°, with gauche arrangements predominating over anti conformations [20] [21]. This preference arises from optimal orbital overlap and minimization of steric interactions between aromatic substituents.

The amino group orientation exhibits environment-dependent variation, influenced primarily by hydrogen bonding requirements [13] [12]. In structures with extensive N-H···O networks, amino groups adopt conformations maximizing hydrogen bond formation, while in metal complexes, coordination geometry constraints dominate orientation preferences.

Molecular flexibility analysis using crystallographic data reveals moderate overall flexibility comparable to other pharmaceutical sulfonamides [17] [18]. The primary flexibility arises from inter-ring rotation, while individual ring systems maintain rigid geometries. This balance provides adaptive capability without sacrificing molecular integrity.

Computational studies confirm that observed crystallographic conformations correspond to low-energy states, validating the use of crystal structures for conformational analysis [21] [19]. High-energy conformers (>4 kJ/mol strain) are rarely observed, indicating effective energy minimization in solid-state packing.

Environmental factors significantly influence conformational preferences. Solvent interactions, metal coordination, and cocrystal formation can shift conformational equilibria by stabilizing specific orientations through favorable intermolecular interactions [17] [18]. This environmental responsiveness underlies the polymorphic behavior and pharmaceutical versatility of sulfaquinoxaline.

| Parameter | Range | Significance | Impact |

|---|---|---|---|

| Quinoxaline planarity | <0.07 Å deviation | π-delocalization | Electronic properties |

| Inter-ring dihedral | 14.1°-77.1° | Molecular shape | Crystal packing |

| S-N-C torsion | Gauche preferred | Bond conformation | Intermolecular contacts |

| C-S-N-C torsion | -65° to +76° | Spatial arrangement | Solid-state organization |

| Overall flexibility | Moderate | Environmental adaptation | Polymorphism potential |

Purity

Physical Description

Color/Form

XLogP3

Exact Mass

LogP

log Kow = 1.68

1.68

Appearance

Melting Point

247-248°C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 46 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 45 of 46 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (88.89%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H334 (88.89%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

MEDICATION (VET): Sulfonamide antibiotic. Also used as a coccidiostat in poultry.

MEDICATION (VET): Sulfonamides /including sulfaquinoxaline/ are widely used for treatment of several bacterial and protozoal infections in poultry.

MEDICATION (VET): ... Used to treat or control outbreaks of coccidiosis caused by Eimeria tenella, E. necatrix, E. acervulina, E. maxima, or E. brunetti in chickens; by E. meleagrimitis or E. adenoeides in turkeys; and by E. bovis or E. zurnii in cattle. It is also used to treat or control fowl cholera caused by Pasteurella multocida, as well as fowl typhoid caused by sensitive organisms.

The sulfonamides exhibit a degree of effectiveness equal to that of oral penicillin in preventing streptococcal infections and recurrences of rheumatic fever among susceptible subjects ... They should be used ... without hesitation in patients who are hypersensitive to penicillin ... White cell counts should be carried out once weekly during the first 8 wk. /Sulfonamides for prophylaxis/

The sulfonamides ... are slow-acting blood schizontocides that are more active against Plasmodium falciparum than P. vivax ... The sulfonamides are used together with an inhibitor of parasite dihydrofolate reductase to enhance their antiplasmodial action ... The future of the slow-acting antimalarial antifolates appears bleak unless they are used together with more effective, rapidly acting drugs, eg, an artemisinin derivative ... Mutations that cause amino acid substitutions at several different loci in the dihydropteroate synthase of P. falciparum ... and other mutations that accumulate during exposure to sulfonamides, together with dihydrofolate reductase mutations ... can severely compromise therapy of falciparum malaria with antifolate combinations. /Sulfonamides/

Sulfonamides are of value in the treatment of infections due to Nocardia species. A number of instances of complete recovery from the disease after adequate treatment with a sulfonamide have been recorded ... The admin of sulfonamide together with a second antibiotic has been recommended, especially for advanced cases, and ampicillin, erythromycin, or streptomycin has been suggested for this purpose. The clinical response and the results of sensitivity testing may be helpful in choosing a companion drug ... However ... there are no clinical data to show that combination therapy is better than therapy with a sulfonamide alone ... /Sulfonamides/

The sulfonamides exhibit a degree of effectiveness equal to that of oral penicillin in preventing streptococcal infections and recurrences of rheumatic fever among susceptible subjects ... Toxicity and the possibility of infection by drug-resistant streptococci make /sulfonamides/ less desirable than penicillin. They should be used ... without hesitation in patients who are hypersensitive to penicillin ... Untoward responses ... usually /occur/ ... during the first 8 wk of therapy /but/ serious reaction after this time are rare. White cell counts should be carried out once weekly during the first 8 wk. /Sulfonamides for prophylaxis/

Sulfonamides have wide range of antimicrobial activity against both gram-positive and gram-negative bacteria. However, resistant strains have become common in recent years, and the usefulness of these agents has diminished correspondingly. In general, sulfonamides exert only bacteriostatic effect, and cellular and humoral defense mechanisms of the host are essential for the final eradication of infection. /Sulfonamides/

MEDICATION (VET): Sulfonamides are broad-spectrum antimicrobials inhibiting both grampositive and gram-negative bacteria, as well as some protozoa, such as coccidia. They are considered ineffective against most obligate anaerobes and should not be used to treat serious anaerobic infections. However, they may affect aerobic organisms that contribute to the lowered oxygen tension in the microenvironment and, as such, they may be useful in certain diseases involving Fusobacteria , although the organism itself is often resistant. The activity of sulfonamides is very sensitive to environment, and this limitation affects the activity of sulfonamides in particular fluids and tissues, such as purulent material, as well as the ability of laboratories to standardize minimum inhibitory concentrations (MIC) of sulfonamides necessary in vivo to inhibit specific cultured bacteria. /Sulfonamides/

MEDICATION (VET): Chickens and turkeys: Sulfaquinoxaline is indicated in the control of acute fowl typhoid caused by susceptible Salmonella gallinarum .

MEDICATION (VET): Chickens: Sulfaquinoxaline ... /is/ indicated in the control of acute fowl cholera caused by susceptible P. multocida.

MEDICATION (VET): Turkeys: Sulfaquinoxaline is indicated in the control of outbreaks of susceptible E. adenoeides and E. meleagrimitis.

MEDICATION (VET): Chickens: Sulfaquinoxaline is indicated in the control of outbreaks of coccidiosis caused by susceptible Eimeria acervulina, Eimeria brunetti, Eimeria maxima, E. necatrix, and E. tenella .

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Sulfonamides are structural analogs and competitive antagonists of para-aminobenzoic acid (PABA) and thus prevent normal bacterial utilization of PABA for the synthesis of folic acid (pteroylglutamic acid). More specifically, sulfonamides are competitive inhibitors of dihydropteroate synthase,the bacterial enzyme responsible for the incorporation of PABA into dihydropteroic acid, the immediate precursor of folic acid. Sensitive microorganisms are those that must synthesize their own folic acid; bacteria that can utilize preformed folate are not affected. Bacteriostasis induced by sulfonamides is counteracted by PABA competitively. Sulfonamides do not affect mammalian cells by this mechanism, since they require preformed folic acid and cannot synthesize it. /Sulfonamides/

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Drug Warnings

(VET): Animals should maintain an adequate water intake during the treatment period.

(VET): An idiosyncratic sulfonamide toxicosis can occur in any breed of dog, but has been reported more frequently in the Doberman Pinscher than in other breeds. This specific type of drug reaction includes blood dyscrasias, nonseptic polyarthritis, and skin rash. Dogs given sulfonamides may also develop cutaneous eruptions, hepatitis, or keratitis sicca. Dogs are reported to develop a hemorrhagic syndrome when doses of sulfaquinoxaline that are tolerated by many chickens are administered in their drinking water.

(VET): Clotting disorders similar to those resulting from coumarin anticoagulants have been reported in chickens and dogs.

For more Drug Warnings (Complete) data for SULFAQUINOXALINE (11 total), please visit the HSDB record page.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

A simple multiresidue method is described for assaying 10 sulphonamides (SAs) (sulfadiazine, sulfathiazole, sulfapyridine, sulfamerazine, sulfamethazine, sulfamonomethoxine, sulfachlorpyridazine, sulfamethoxazole, sulfaquinoxaline and sulfadimethoxine) in muscle samples. Samples were prepared by homogenizing the tissue, extracting with ethyl acetate and cleaning up with a cation-exchange solid-phase extraction (SPE) column. The detection of analytes was achieved by HPLC-diode array detection (DAD) at 270 nm. The procedure was validated according to the European Union regulation 2002/657/EC determining specificity, decision limit, detection capability, trueness and precision. The results of validation process demonstrate that the method is suitable for application in European Union statutory veterinary drug residue surveillance programmes.

A method was developed for determining residual sulfonamides (SAs) such as sulfamethazine (SM2), sulfamonomethoxine (SMM), sulfamethiazole (SMZ), sulfadimethoxine (SDM) and sulfaquinoxaline (SQ) in pork and chicken using solid-phase extraction (SPE) and high performance liquid chromatography (HPLC) with a photodiode array detector. The samples were extracted with ethyl acetate. An NH2 column was used for clean up. For the HPLC determination, an Intersil ODS-2 column was used with a mixture of methanol-acetonitrile-water-acetic acid (2: 2: 9: 0.2, v/v) as the mobile phase. The detection limits (S/N = 3) were 3 microg/kg for SM2, SMM and SMZ, and 7 microg/kg for SDM and SQ. The quantitation limits (S/N = 10) were 10 microg/kg for SM2, SMM and SMZ, and 25 microg/kg for SDM and SQ. The linear ranges were 30 - 5 000 microg/L for SM2, SMM and SMZ, and 60 - 5 000 microg/L for SDM and SQ. The recoveries were between 73.2% and 97.3% with the relative standard deviations between 2.5% and 11.6% originated from the spiked level of 50 microg/kg.

Analyte: sulfaquinoxaline; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

For more Analytic Laboratory Methods (Complete) data for SULFAQUINOXALINE (12 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: sulfaquinoxaline; matrix: blood (plasma), tissue (muscle, liver, kidney, skin); procedure: high-performance liquid chromatography with ultraviolet detection at 270 nm; limit of detection: 3 ng/g

Analyte: sulfaquinoxaline; matrix: blood (plasma), urine; procedure: high-performance liquid chromatography with ultraviolet detection at 252 nm (plasma) or 360 nm (urine); limit of detection: 250 ng/mL (plasma), 100 ng/mL (urine)

Analyte: sulfaquinoxaline; matrix: egg, milk, tissue; procedure: high-performance liquid chromatography with ultraviolet detection at 450 nm; limit of detection: 5-10 ng/g

For more Clinical Laboratory Methods (Complete) data for SULFAQUINOXALINE (11 total), please visit the HSDB record page.

Storage Conditions

Interactions

One of the most active agents that exerts a synergistic effect when used with a sulfonamide is trimethoprim. This cmpd is a potent and selective competitive inhibitor of microbial dihydrofolate reductase, the enzyme that reduces dihydrofolate to tetrahydrofolate. It is this reduced form of folic acid that is required for one-carbon transfer reactions. The simultaneous admin of a sulfonamide and trimethoprim ... introduces sequential blocks in the pathway by which microorganisms synthesize tetrahydrofolate from precursor molecules. The ... synergistic antimicrobial effects has been realized both in vitro and in vivo. /Sulfonamides/

Para-aminobenzoic acid (PABA) is most prominent sulfonamide antagonists. Certain local anesthetics, such as procaine, that are esters of PABA antagonize these drugs in vitro and in vivo. /Sulfonamides/

Stability Shelf Life

Dates

2: Hoff RB, Meneghini L, Pizzolato TM, Peralba Mdo C, Díaz-Cruz MS, Barceló D. Structural elucidation of sulfaquinoxaline metabolism products and their occurrence in biological samples using high-resolution Orbitrap mass spectrometry. Anal Chem. 2014 Jun 3;86(11):5579-86. doi: 10.1021/ac501132r. Epub 2014 May 13. PubMed PMID: 24796379.

3: al-Rashida M, Hussain S, Hamayoun M, Altaf A, Iqbal J. Sulfa drugs as inhibitors of carbonic anhydrase: new targets for the old drugs. Biomed Res Int. 2014;2014:162928. doi: 10.1155/2014/162928. Epub 2014 Sep 8. PubMed PMID: 25538942; PubMed Central PMCID: PMC4241293.

4: Le T, Yan P, Liu J, Wei S. Simultaneous detection of sulfamethazine and sulfaquinoxaline using a dual-label time-resolved fluorescence immunoassay. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2013;30(7):1264-9. doi: 10.1080/19440049.2013.801084. Epub 2013 Jun 20. PubMed PMID: 23782396.

5: Daft BM, Bickford AA, Hammarlund MA. Experimental and field sulfaquinoxaline toxicosis in Leghorn chickens. Avian Dis. 1989 Jan-Mar;33(1):30-4. PubMed PMID: 2930405.

6: Zhang Q, Xiao X, Li G. Porous molecularly imprinted monolithic capillary column for on-line extraction coupled to high-performance liquid chromatography for trace analysis of antimicrobials in food samples. Talanta. 2014 Jun;123:63-70. doi: 10.1016/j.talanta.2014.02.010. Epub 2014 Feb 12. PubMed PMID: 24725865.

7: Campbell WC. History of the discovery of sulfaquinoxaline as a coccidiostat. J Parasitol. 2008 Aug;94(4):934-45. doi: 10.1645/GE-1413.1. PubMed PMID: 18837573.

8: Eppel JG, Thiessen JJ. Liquid chromatographic analysis of sulfaquinoxaline and its application to pharmacokinetic studies in rabbits. J Pharm Sci. 1984 Nov;73(11):1635-8. PubMed PMID: 6520769.

9: Piercy DW, Williams RB, White G. Evaluation of a mixture of trimethoprim and sulphaquinoxaline for the treatment of poultry: safety and palatability studies. Vet Rec. 1984 Jan 21;114(3):60-2. PubMed PMID: 6710825.

10: White G, Williams RB. Evaluation of a mixture of trimethoprim and sulphaquinoxaline for the treatment of bacterial and coccidial diseases of poultry. Vet Rec. 1983 Dec 24-31;113(26-27):608-12. PubMed PMID: 6665970.

11: el-Sayed MG, Abd el-Aziz MI, el-Kholy MH. Kinetic behaviour of sulphaquinoxaline and amprolium in chickens. Dtsch Tierarztl Wochenschr. 1995 Dec;102(12):481-5. PubMed PMID: 8591749.

12: Soleymanpour A, Rezvani SA. Development of a novel carbon paste sensor for determination of micromolar amounts of sulfaquinoxaline in pharmaceutical and biological samples. Mater Sci Eng C Mater Biol Appl. 2016 Jan 1;58:504-9. doi: 10.1016/j.msec.2015.08.034. Epub 2015 Aug 28. PubMed PMID: 26478338.

13: Furusawa N, Tsuzukida Y, Yamaguchi H. Decreasing profile of residual sulphaquinoxaline in eggs. Br Poult Sci. 1998 May;39(2):241-4. PubMed PMID: 9649878.

14: Doretto KM, Peruchi LM, Rath S. Sorption and desorption of sulfadimethoxine, sulfaquinoxaline and sulfamethazine antimicrobials in Brazilian soils. Sci Total Environ. 2014 Apr 1;476-477:406-14. doi: 10.1016/j.scitotenv.2014.01.024. Epub 2014 Jan 30. PubMed PMID: 24486496.

15: Sheridan R, Mirabile J, Hafler K. Determination of six illegal antibiotics in chicken jerky dog treats. J Agric Food Chem. 2014 Apr 30;62(17):3690-6. doi: 10.1021/jf405458m. Epub 2014 Jan 29. PubMed PMID: 24437928.

16: Guo Y, Ngom B, Le T, Jin X, Wang L, Shi D, Wang X, Bi D. Utilizing three monoclonal antibodies in the development of an immunochromatographic assay for simultaneous detection of sulfamethazine, sulfadiazine, and sulfaquinoxaline residues in egg and chicken muscle. Anal Chem. 2010 Sep 15;82(18):7550-5. doi: 10.1021/ac101020y. PubMed PMID: 20726505.

17: Liu C, Wang SJ, Zhang Q, Shao YX. Influence of three coccidiostats on the pharmacokinetics of florfenicol in rabbits. Exp Anim. 2015;64(1):73-9. doi: 10.1538/expanim.14-0064. Epub 2014 Oct 16. PubMed PMID: 25319758; PubMed Central PMCID: PMC4329518.

18: Furusawa N, Tsuzukida Y, Kubota M, Yamaguchi H. Transferring profile of dietary sulphaquinoxaline into eggs. Zentralbl Veterinarmed A. 1998 May;45(4):225-8. PubMed PMID: 9697423.

19: Chapman HD. Chemotherapy of caecal coccidiosis: efficacy of toltrazuril, sulphaquinoxaline/pyrimethamine and amprolium/ethopabate, given in drinking water, against field isolates of Eimeria tenella. Res Vet Sci. 1989 May;46(3):419-20. PubMed PMID: 2740635.

20: Preusch PC, Hazelett SE, Lemasters KK. Sulfaquinoxaline inhibition of vitamin K epoxide and quinone reductase. Arch Biochem Biophys. 1989 Feb 15;269(1):18-24. PubMed PMID: 2916837.